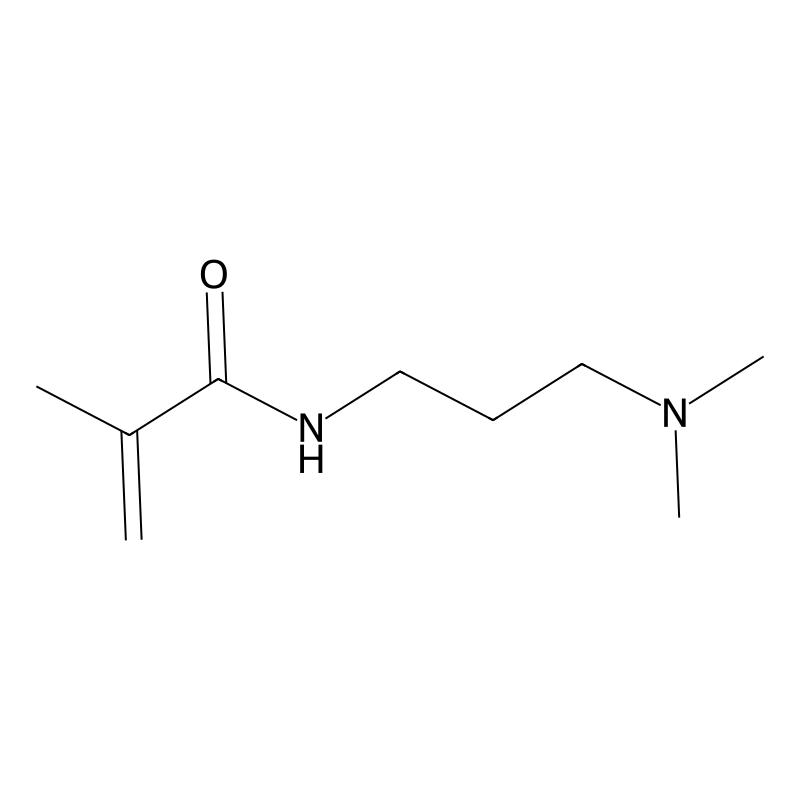

N-(3-(Dimethylamino)propyl)methacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(3-(Dimethylamino)propyl)methacrylamide is an organic compound characterized by the presence of a methacrylamide functional group attached to a propyl chain that contains a dimethylamino group. Its molecular formula is , and it has a molecular weight of approximately 174.25 g/mol. This compound is notable for its ability to undergo polymerization, leading to various applications in materials science and biomedical fields.

DMAPMA's primary mechanism of action in research applications revolves around its cationic nature. When incorporated into polymers, the amine groups provide a positive charge to the polymer backbone. This positive charge allows for interactions with negatively charged molecules like DNA or cell membranes, making DMAPMA-based polymers useful for gene delivery or antimicrobial applications [].

- Skin and eye irritation: Contact with the skin or eyes can cause irritation.

- Respiratory irritation: Inhalation may irritate the respiratory tract.

- Environmental impact: Care should be taken to avoid releasing DMAPMA into the environment due to its potential effects on aquatic organisms.

Polymer Synthesis:

- Monomer for Cationic Polymers: DMAPMA is a common and versatile monomer for the synthesis of cationic polymers. These polymers possess a positive charge due to the presence of the dimethylamino group, making them valuable in various applications such as:

- Gene Delivery: Cationic polymers can bind and condense DNA, facilitating its delivery into cells for gene therapy purposes .

- Antimicrobial Materials: The positively charged nature of DMAPMA-based polymers allows them to interact with and potentially disrupt the membranes of bacteria, making them potential candidates for developing antimicrobial materials .

Functionalization of Surfaces:

- Introducing Cationic Functionality: DMAPMA can be used to modify surfaces by introducing cationic functionalities. This modification can be achieved through various techniques, including:

These surface modifications with DMAPMA can be beneficial for applications like:

* **Cell Adhesion and Differentiation:** Cationic surfaces can influence cell adhesion and differentiation, making them valuable for studying cell-material interactions and designing biomaterials [https://www.ncbi.nlm.nih.gov/books/NBK26937/](https://www.ncbi.nlm.nih.gov/books/NBK26937/).* **Biosensors:** The cationic properties of DMAPMA-modified surfaces can be used to develop biosensors for the detection of biomolecules like DNA or proteins [https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/biosensor](https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/biosensor).Other Applications:

- Crosslinking Agent: DMAPMA can be employed as a crosslinking agent for hydrogels and other polymeric materials, enhancing their mechanical properties and stability .

- Drug Delivery: DMAPMA is being explored as a potential carrier for drug delivery due to its ability to interact with biological membranes and potentially enhance cellular uptake of drugs .

The primary chemical reaction involving N-(3-(Dimethylamino)propyl)methacrylamide is its polymerization. This can occur through different mechanisms, including:

- Free Radical Polymerization: This method involves the initiation of polymerization by free radicals, often generated from thermal or chemical initiators. The resulting polymers can exhibit varying degrees of hydrophilicity and hydrophobicity depending on the reaction conditions and the presence of other monomers .

- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique allows for better control over the molecular weight and polydispersity of the resulting polymers. It has been used to synthesize well-defined copolymers incorporating N-(3-(Dimethylamino)propyl)methacrylamide .

- Aqueous Copolymerization: In this method, N-(3-(Dimethylamino)propyl)methacrylamide can be copolymerized with other monomers in an aqueous medium, leading to hydrogels with specific properties suitable for drug delivery applications .

N-(3-(Dimethylamino)propyl)methacrylamide exhibits significant biological activity, particularly in drug delivery systems. Its pH-sensitive nature allows it to swell or shrink in response to changes in pH, making it suitable for targeted delivery of therapeutic agents. Studies have shown that copolymers containing this compound can effectively release drugs like 5-aminosalicylic acid under simulated gastric conditions, highlighting its potential in gastrointestinal therapies .

In addition, cytotoxicity studies have indicated that the homopolymers derived from N-(3-(Dimethylamino)propyl)methacrylamide demonstrate varying levels of cytotoxic effects on different cell lines, such as HeLa cells, which are commonly used in cancer research .

Several synthesis methods have been developed for N-(3-(Dimethylamino)propyl)methacrylamide:

- Schotten–Baumann Reaction: This method involves the reaction of dimethylaminopropylamine with methacryloyl chloride under controlled temperature conditions to yield the desired methacrylamide product. The process typically requires careful temperature management to avoid side reactions .

- Free Radical Polymerization: This technique utilizes initiators such as azobisisobutyronitrile to initiate polymerization in a solvent environment like toluene at elevated temperatures. The resulting polymers can be isolated through precipitation techniques .

- RAFT Polymerization: By employing chain transfer agents like 4-cyanopentanoic acid dithiobenzoate, RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices .

N-(3-(Dimethylamino)propyl)methacrylamide has diverse applications across various fields:

- Drug Delivery Systems: Its ability to form hydrogels makes it suitable for controlled drug release applications, particularly in targeting specific sites within the body based on pH variations .

- Biomedical Materials: The compound's biocompatibility allows its use in creating scaffolds for tissue engineering and regenerative medicine.

- Smart Polymers: Due to its responsiveness to environmental stimuli (like pH), it is used in developing smart materials that can change properties based on external conditions.

Research has shown that N-(3-(Dimethylamino)propyl)methacrylamide interacts with various biological molecules, which can influence its effectiveness in drug delivery systems. For instance, studies assessing the impact of leachables like formaldehyde on therapeutic proteins indicated that this compound could affect protein stability and efficacy . Understanding these interactions is crucial for optimizing formulations in pharmaceutical applications.

Several compounds share structural similarities with N-(3-(Dimethylamino)propyl)methacrylamide, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3-Aminopropyl)methacrylamide | Contains an amino group instead of dimethylamino | More hydrophilic; used primarily in amine-based reactions |

| N,N-Dimethylacrylamide | Lacks the propyl chain; simpler structure | Used mainly in coatings and adhesives |

| N-[3-(Diethylamino)propyl]methacrylamide | Similar structure but with diethyl instead of dimethyl | Exhibits different solubility and reactivity properties |

N-(3-(Dimethylamino)propyl)methacrylamide is unique due to its combination of hydrophilicity from the dimethylamino group and its ability to form responsive polymers suitable for biomedical applications. Its versatility in synthesis methods further distinguishes it from similar compounds.

Structural Characterization

Molecular Formula and Weight

N-(3-(Dimethylamino)propyl)methacrylamide possesses the molecular formula C₉H₁₈N₂O, representing a compound with nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom [4]. The molecular weight of this compound is precisely 170.256 g/mol according to ChemSpider databases [4]. The exact mass calculated through high-resolution mass spectrometry techniques is 170.141913 g/mol [5]. These values are consistent across multiple chemical databases, including PubChem, which lists the parent compound with identical molecular specifications [9].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O | ChemSpider, PubChem [4] [9] |

| Molecular Weight | 170.256 g/mol | ChemSpider [4] |

| Exact Mass | 170.141913 g/mol | SpectraBase [5] |

| Monoisotopic Mass | 170.141913 g/mol | ChemSpider [4] |

Functional Groups and Chemical Structure

The structural architecture of N-(3-(Dimethylamino)propyl)methacrylamide incorporates several distinct functional groups that define its chemical behavior and reactivity profile [4] [9]. The compound features a methacrylamide moiety, which contains an amide bond (C=O-NH) conjugated with a methyl-substituted vinyl group, providing the primary site for polymerization reactions [7]. The tertiary amine functionality, specifically the dimethylamino group, contributes basic character to the molecule and enables pH-responsive behavior through protonation mechanisms [7].

The propyl chain serves as a flexible linker connecting the methacrylamide and dimethylamino functional groups, allowing for conformational mobility within the molecular structure [10]. The vinyl group (C=CH₂) attached to the methacrylamide provides reactivity for radical polymerization processes [7]. The methyl substituent on the vinyl carbon contributes to steric hindrance, affecting polymerization kinetics compared to the corresponding acrylamide derivative [10].

| Functional Group | Description | Role in Structure |

|---|---|---|

| Methacrylamide | Amide bond with methyl-substituted vinyl group | Polymerization site; hydrogen bonding capability [7] |

| Tertiary Amine | Dimethylamino group | pH responsiveness; basic character [7] |

| Propyl Chain | Three-carbon alkyl linker | Flexibility between functional groups [10] |

| Vinyl Group | Carbon-carbon double bond | Radical polymerization site [7] |

| Methyl Substituent | Methyl group on vinyl carbon | Steric effects on reactivity [10] |

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC nomenclature for this compound is N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide, which precisely describes the structural arrangement of functional groups [9]. The compound is registered under the Chemical Abstracts Service (CAS) number 5205-93-6, providing a unique identifier for chemical databases and regulatory purposes [4] [9].

Alternative designations include N-(3-Dimethylaminopropyl)methacrylamide, which represents a commonly used simplified name in commercial and research contexts [4]. The compound is frequently abbreviated in scientific literature as DMAPMA, though this abbreviation will not be used in this discussion per the specified guidelines [4]. Additional nomenclature variations include N-[3-(Dimethylamino)propyl]methacrylamide and 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- [4].

The European Community number 226-002-3 provides regulatory identification within European chemical databases [4]. The compound also possesses various database identifiers, including ChemSpider ID 71217 and PubChem CID 78882 [4] [9].

Physicochemical Properties

Physical State and Appearance

N-(3-(Dimethylamino)propyl)methacrylamide exists as a liquid under standard temperature and pressure conditions [3]. The compound exhibits a characteristic appearance described as a colorless to light orange to yellow clear liquid, with color variations potentially attributed to stabilizer content or oxidation processes [3]. Commercial preparations typically contain monomethyl ether hydroquinone (MEHQ) as a polymerization inhibitor, which may contribute to the observed coloration [3] [5].

The liquid state of this compound at ambient conditions facilitates its handling and incorporation into various chemical processes and formulations [3]. The clear liquid nature allows for easy visual assessment of purity and contamination, making it suitable for applications requiring high-purity reagents [3].

Boiling and Melting Points

The boiling point of N-(3-(Dimethylamino)propyl)methacrylamide has been determined to be 134°C under reduced pressure conditions of 2 mmHg [6] [7]. This relatively low boiling point under vacuum conditions indicates moderate volatility and suggests that the compound can be purified through distillation techniques under reduced pressure [6].

The melting point of the compound is reported to be less than -60°C, indicating that the substance remains in liquid form across a wide temperature range encompassing typical ambient and reduced temperature conditions [6]. This low melting point contributes to the compound's utility in applications requiring liquid-phase processing at various temperatures [6].

| Thermal Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 134°C | 2 mmHg | ChemicalBook, Sigma-Aldrich [6] [7] |

| Melting Point | < -60°C | Standard pressure | ChemicalBook [6] |

Density and Refractive Index

The density of N-(3-(Dimethylamino)propyl)methacrylamide has been measured as 0.94 g/mL at 25°C, indicating that the compound is less dense than water [6] [7]. This density value is consistent across multiple sources and represents the liquid phase density under standard conditions [6] [7]. The specific gravity, which is the ratio of the compound's density to that of water, is reported as 0.94, confirming the density measurements [6].

Regarding the refractive index, specific values are not extensively documented in the available literature sources. The refractive index serves as an important optical property for compound identification and purity assessment, though comprehensive data for this parameter remains limited in current databases [6].

| Physical Property | Value | Temperature | Source |

|---|---|---|---|

| Density | 0.94 g/mL | 25°C | ChemicalBook, Sigma-Aldrich [6] [7] |

| Specific Gravity | 0.94 | 25°C | ChemicalBook [6] |

| Refractive Index | Not specified | - | Limited data available |

Solubility Profile

N-(3-(Dimethylamino)propyl)methacrylamide demonstrates excellent water solubility due to the presence of both the amide group, which can form hydrogen bonds with water molecules, and the tertiary amine group, which can undergo protonation in aqueous solutions [7]. The water-soluble nature of this compound makes it particularly valuable for applications in aqueous polymerization systems and hydrogel formation [7].

The compound also exhibits solubility in common organic solvents, including methanol, chloroform, and other polar and moderately polar solvents [10]. This broad solubility profile enables its use in various solvent systems for different synthetic and analytical applications [10]. The amphiphilic character of the molecule, containing both hydrophilic (amide and amine) and hydrophobic (alkyl and vinyl) regions, contributes to its versatile solubility characteristics [7].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in N-(3-(Dimethylamino)propyl)methacrylamide through characteristic vibrational frequencies [12]. The N-H stretching vibration appears as a strong absorption band in the region of 3316-3330 cm⁻¹, confirming the presence of the amide group [10] [12]. The C-H stretching vibrations are observed at 2943 cm⁻¹ and 2864 cm⁻¹, representing the various alkyl C-H bonds throughout the molecule [10] [12].

The dimethylamino group exhibits characteristic N(CH₃)₂ stretching vibrations at 2823 cm⁻¹ and 2777 cm⁻¹, providing definitive evidence for the tertiary amine functionality [10] [12]. The carbonyl group of the amide displays its characteristic C=O stretching vibration in the range of 1629-1641 cm⁻¹, representing the amide I band [10] [12]. The N-H bending vibration, known as the amide II band, appears at 1525-1539 cm⁻¹ [10] [12].

Additional characteristic bands include C-H bending at 1460 cm⁻¹ and symmetric methyl bending at 1373-1376 cm⁻¹, providing further structural confirmation [10] [12].

| Frequency Range (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3316-3330 | N-H stretching | ACS Omega, Wiley [10] [12] |

| 2943 | C-H stretching | ACS Omega, Wiley [10] [12] |

| 2864 | C-H stretching | ACS Omega, Wiley [10] [12] |

| 2823 | -N(CH₃)₂ stretching | ACS Omega, Wiley [10] [12] |

| 2777 | -N(CH₃)₂ stretching | ACS Omega, Wiley [10] [12] |

| 1629-1641 | C=O stretching (amide I) | ACS Omega, Wiley [10] [12] |

| 1525-1539 | N-H bending (amide II) | ACS Omega, Wiley [10] [12] |

| 1460 | C-H bending | ACS Omega, Wiley [10] [12] |

| 1373-1376 | -CH₃ symmetric bending | ACS Omega, Wiley [10] [12] |

Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance spectroscopy reveals the detailed hydrogen environment within N-(3-(Dimethylamino)propyl)methacrylamide [10]. The methyl group attached to the methacrylamide moiety appears as a complex multiplet in the range of 1.0-1.14 ppm [10]. The central methylene group of the propyl chain produces a characteristic pattern at 1.73 ppm [10]. The methyl group of the methacrylamide functionality resonates at 1.93 ppm [10].

The dimethylamino group exhibits a singlet at 2.24-2.30 ppm, representing the six equivalent hydrogen atoms of the two methyl groups attached to nitrogen [10]. The methylene group adjacent to the dimethylamino nitrogen appears at 2.36-2.41 ppm [10]. The methylene group connected to the amide nitrogen resonates at 3.14-3.27 ppm, showing the expected downfield shift due to the electron-withdrawing effect of the amide group [10].

¹³C Nuclear Magnetic Resonance analysis provides information about the carbon framework of the molecule [10]. The methyl carbon of the methacrylamide group appears at 19.22 ppm [10]. The central propyl carbon resonates at 28.44 ppm [10]. The carbon adjacent to the amide nitrogen is observed at 39.46 ppm [10]. The dimethylamino methyl carbons appear at 45.85 ppm [10]. The carbon adjacent to the dimethylamino nitrogen resonates at 58.75 ppm [10]. The vinyl carbons appear at 120.75 ppm and 141.77 ppm [10]. The carbonyl carbon of the amide group resonates at 171.53 ppm, characteristic of amide carbonyl signals [10].

| Nucleus | Chemical Shift (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 1.0-1.14 | CH₃ (methyl group) | Wiley [10] |

| ¹H | 1.73 | CH₂ (propyl middle) | Wiley [10] |

| ¹H | 1.93 | CH₃ (methacrylamide) | Wiley [10] |

| ¹H | 2.24-2.30 | N(CH₃)₂ | Wiley [10] |

| ¹H | 2.36-2.41 | CH₂ (adjacent to N) | Wiley [10] |

| ¹H | 3.14-3.27 | CH₂ (adjacent to amide) | Wiley [10] |

| ¹³C | 19.22 | CH₃ (methacrylamide) | Wiley [10] |

| ¹³C | 28.44 | CH₂ (propyl middle) | Wiley [10] |

| ¹³C | 39.46 | CH₂ (adjacent to amide) | Wiley [10] |

| ¹³C | 45.85 | N(CH₃)₂ | Wiley [10] |

| ¹³C | 58.75 | CH₂ (adjacent to N) | Wiley [10] |

| ¹³C | 120.75 | C=CH₂ | Wiley [10] |

| ¹³C | 141.77 | C=CH₂ | Wiley [10] |

| ¹³C | 171.53 | C=O | Wiley [10] |

Mass Spectrometry

Mass spectrometric analysis of N-(3-(Dimethylamino)propyl)methacrylamide provides definitive molecular weight confirmation and structural elucidation through fragmentation patterns [11]. The parent ion peak appears at m/z 171.14 when analyzed in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [11]. This value is consistent with the calculated exact mass of 170.141913 for the neutral molecule [11].

The mass spectral fragmentation patterns provide additional structural information, though detailed fragmentation analysis requires careful interpretation of the various ionic species formed during the ionization process [11]. The molecular ion peak serves as the primary confirmation of molecular identity in analytical applications [11].

| Ion Type | m/z Value | Assignment | Source |

|---|---|---|---|

| [M+H]⁺ | 171.14 | Protonated molecular ion | MassBank [11] |

| Exact Mass | 170.141913 | Neutral molecule | MassBank [11] |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 590 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 587 of 590 companies with hazard statement code(s):;

H315 (20.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (21.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

5205-93-6

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-: ACTIVE